NB-598

Description

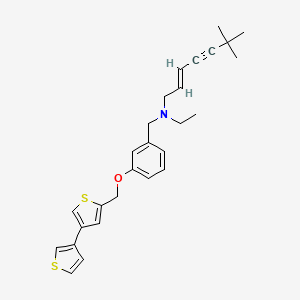

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGLCXNEVICOG-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131060-14-5 | |

| Record name | NB 598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Molecular Mechanism of NB-598: A Potent Competitive Inhibitor of Squalene Epoxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 is a well-characterized, potent, and specific inhibitor of squalene epoxidase (SE), a critical rate-limiting enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive technical overview of the mechanism of action of NB-598, detailing its molecular target, inhibitory kinetics, and downstream cellular effects. Quantitative data from key studies are presented, alongside detailed experimental protocols for the assays used to characterize this inhibitor. Visual diagrams of the relevant biochemical pathway and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its biosynthesis is a complex, multi-step process that is tightly regulated. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and one of the pathway's rate-limiting steps.[1][2] As such, SE represents a key target for therapeutic intervention in hypercholesterolemia. NB-598, a benzylamine derivative, has been identified as a highly potent and selective inhibitor of this enzyme.[1][3] Its mechanism of action involves direct, competitive inhibition of SE, leading to a significant reduction in cholesterol synthesis.[1]

Molecular Target and Binding

The primary molecular target of NB-598 is the enzyme squalene epoxidase (EC 1.14.99.7).[1][3] This enzyme is a flavin adenine dinucleotide (FAD) and NADPH-dependent monooxygenase located in the endoplasmic reticulum membrane.[4][5] NB-598 acts as a competitive inhibitor with respect to the enzyme's natural substrate, squalene.[1] This mode of inhibition signifies that NB-598 binds to the active site of the enzyme, directly competing with squalene. The affinity of NB-598 for squalene epoxidase is remarkably high, with inhibitory concentrations in the nanomolar range.

Biochemical Mechanism of Action

The inhibition of squalene epoxidase by NB-598 has direct and measurable biochemical consequences. By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 leads to a dose-dependent decrease in the downstream synthesis of cholesterol.[1] Concurrently, this enzymatic blockade causes the intracellular accumulation of the substrate, squalene.[1][6] This dual effect—decreased product formation and increased substrate accumulation—is a hallmark of potent enzyme inhibition and serves as a key biomarker for the activity of NB-598.

Below is a diagram illustrating the position of squalene epoxidase in the cholesterol biosynthesis pathway and the inhibitory action of NB-598.

Quantitative Inhibition Data

The potency of NB-598 has been quantified in various experimental systems, including cell-free enzyme assays and cell-based models. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for squalene epoxidase.

| System | Enzyme Source | IC50 Value (nM) | Reference |

| Cell-Free Assay | Rat Liver Microsomes | 4.5 | [1] |

| Cell-Free Assay | HepG2 Cell Microsomes | 0.75 | N/A |

| Cellular Assay | HepG2 Cells ([14C]acetate incorporation) | 3.4 | N/A |

Cellular and Physiological Effects

In cellular models such as the human hepatoma cell line HepG2, NB-598 potently inhibits cholesterol synthesis from precursors like [14C]acetate.[1][7] This reduction in intracellular cholesterol levels triggers compensatory mechanisms, including the upregulation of the LDL receptor, which enhances the uptake of cholesterol from the circulation.[7] Furthermore, NB-598 has been shown to suppress the secretion of triacylglycerol and apolipoprotein B from HepG2 cells, suggesting a broader impact on lipid metabolism.[6][8]

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay

This protocol details the measurement of squalene epoxidase activity in liver microsomes and its inhibition by NB-598. The assay quantifies the conversion of radiolabeled squalene to 2,3-oxidosqualene.

Materials:

-

Rat liver microsomes

-

[3H]squalene (substrate)

-

NB-598 or other inhibitors

-

0.1 M Tris-HCl buffer, pH 7.5

-

NADPH

-

Flavin Adenine Dinucleotide (FAD)

-

Bovine Serum Albumin (BSA)

-

Tween 80

-

Ethyl acetate (for extraction)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Microsomes: Isolate microsomes from rat liver tissue by differential centrifugation. Resuspend the microsomal pellet in 0.1 M Tris-HCl buffer and determine the protein concentration.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (67 mM final concentration)

-

Microsomal protein (0.5 - 0.75 mg/mL final concentration)

-

FAD (100 µM final concentration)

-

NADPH (1 mM final concentration)

-

Varying concentrations of NB-598 (dissolved in a suitable solvent like DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate, [3H]squalene (e.g., 8 µM, 20,000 dpm), dispersed in Tween 80 (0.075% final concentration).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Stop Reaction & Extract: Terminate the reaction by adding a strong base (e.g., KOH). Extract the lipids by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Quantification: Transfer an aliquot of the organic (ethyl acetate) phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity corresponding to the product (2,3-oxidosqualene) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each NB-598 concentration relative to a vehicle control and determine the IC50 value. For kinetic analysis (e.g., Lineweaver-Burk plot), vary the substrate concentration at fixed inhibitor concentrations.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of squalene epoxidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NB 598 | Mechanism | Concentration [selleckchem.com]

- 4. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NB-598: A Potent Inhibitor of Squalene Epoxidase for Research in Lipid Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598 is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a competitive inhibitor, NB-598 has been instrumental in elucidating the role of squalene epoxidase in lipid metabolism and has been investigated for its potential as a hypocholesterolemic agent.[4][5][6][7] This technical guide provides an in-depth overview of NB-598, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways.

Chemical Properties

| Property | Value |

| Chemical Name | (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine |

| CAS Number | 131060-14-5[1] |

| Molecular Formula | C27H31NOS2 |

| Molecular Weight | 449.67 g/mol [8] |

Mechanism of Action

NB-598 exerts its effects by competitively inhibiting squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[1][2][6] This is a critical step in the cholesterol biosynthesis pathway, occurring after the formation of squalene.[5][9] By blocking this step, NB-598 leads to an accumulation of squalene and a downstream reduction in cholesterol synthesis.[6][10][11] This inhibition of cholesterol synthesis triggers a cellular response to increase cholesterol uptake, including the upregulation of the low-density lipoprotein (LDL) receptor.[4][7]

Quantitative Data

The inhibitory potency of NB-598 has been characterized in various in vitro and cellular systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Squalene Epoxidase

| Enzyme Source | IC50 (nM) | Reference |

| Dog Liver Microsomes | 2 | [12] |

| Human HepG2 Cell Microsomes | 0.75 | |

| Human Microsomal Squalene Epoxidase | Competitive Inhibition | [6][11] |

Table 2: Effects of NB-598 on Cellular Lipid Metabolism

| Cell Line | Parameter | Concentration | Effect | Reference |

| HepG2 | Cholesterol Synthesis from [14C]acetate | - | Dose-dependent inhibition | [6][11] |

| HepG2 | Cholesterol Synthesis | 1 µM | Selective inhibition over fatty acid, triglyceride, and phospholipid synthesis | [12] |

| HepG2 | LDL Receptor Activity | - | Increased | [4][7] |

| HepG2 | HMG-CoA Reductase Activity | - | Increased | [4][7] |

| HepG2 | Apolipoprotein B Secretion | - | Reduced | |

| HepG2 | Cholesterol and Triacylglycerol Secretion | - | Suppressed | [1] |

| MIN6 | Total Cholesterol | 10 µM | 36 ± 7% reduction | [1][3] |

| Caco-2 | ACAT Activity (in the absence of exogenous cholesterol) | - | Reduced by 31% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving NB-598.

Squalene Epoxidase Inhibition Assay (Microsomal Preparation)

This protocol describes how to measure the inhibitory activity of NB-598 on squalene epoxidase in a microsomal fraction.

Materials:

-

Liver tissue or cultured cells (e.g., HepG2)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA)

-

Ultracentrifuge

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

[3H]squalene (radiolabeled substrate)

-

NADPH

-

FAD

-

NB-598 stock solution (in DMSO)

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:ethyl acetate)

Procedure:

-

Microsome Preparation: Homogenize liver tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in reaction buffer.

-

Inhibition Assay: In a reaction tube, combine the microsomal preparation, reaction buffer, NADPH, and FAD. Add varying concentrations of NB-598 (or DMSO as a vehicle control). Pre-incubate the mixture for a short period at 37°C.

-

Enzyme Reaction: Initiate the reaction by adding [3H]squalene. Incubate the reaction mixture at 37°C for a defined period.

-

Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). Extract the lipids into the organic phase.

-

Analysis: Separate the lipid extract using TLC to distinguish between squalene and 2,3-oxidosqualene. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of squalene converted to 2,3-oxidosqualene in the presence and absence of NB-598. Determine the IC50 value of NB-598.

Cellular Cholesterol Synthesis Assay

This protocol measures the effect of NB-598 on de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., HepG2)

-

Cell culture medium

-

[14C]acetate or [3H]mevalonate

-

NB-598 stock solution (in DMSO)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of NB-598 (or DMSO control) for a specified period.

-

Radiolabeling: Add [14C]acetate or [3H]mevalonate to the culture medium and incubate for a defined time to allow for incorporation into newly synthesized lipids.

-

Lipid Extraction: Wash the cells with PBS and then extract the cellular lipids using a suitable solvent mixture.

-

Analysis: Separate the lipid extracts by TLC to isolate the cholesterol fraction. Quantify the radioactivity in the cholesterol spot using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the total protein content of the cell lysate. Compare the amount of radiolabeled cholesterol in NB-598-treated cells to control cells to determine the percentage inhibition of cholesterol synthesis.

Apolipoprotein B (ApoB) Secretion Assay

This protocol describes a method to measure the effect of NB-598 on the secretion of ApoB from HepG2 cells.

Materials:

-

HepG2 cells

-

Serum-free cell culture medium

-

NB-598 stock solution (in DMSO)

-

ELISA kit for human ApoB or antibodies for Western blotting

-

Protein concentration assay kit

Procedure:

-

Cell Treatment: Plate HepG2 cells and grow to confluence. Wash the cells and incubate in serum-free medium containing different concentrations of NB-598 or a vehicle control for a desired period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture medium. Centrifuge to remove any detached cells.

-

ApoB Quantification:

-

ELISA: Use a commercial ELISA kit to quantify the concentration of ApoB in the collected medium, following the manufacturer's instructions.

-

Western Blotting: Concentrate the proteins in the medium. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ApoB antibody. Detect the signal and quantify the band intensity.

-

-

Data Analysis: Normalize the amount of secreted ApoB to the total cellular protein content. Compare the levels of secreted ApoB in treated versus control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cholesterol biosynthesis pathway, the mechanism of NB-598, and a typical experimental workflow.

Caption: Cholesterol biosynthesis pathway and the inhibitory action of NB-598.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. help-therapy.com [help-therapy.com]

- 5. researchgate.net [researchgate.net]

- 6. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of LDL- and scavenger-receptor activity in adherent and non-adherent cultured cells with a new single-step fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NB-598 on the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NB-598 on the cholesterol biosynthesis pathway. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action

NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, NB-598 effectively blocks the downstream synthesis of cholesterol and leads to the accumulation of the substrate, squalene.[1]

Below is a diagram illustrating the cholesterol biosynthesis pathway and the specific point of inhibition by NB-598.

Quantitative Data Summary

The inhibitory effects of NB-598 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of NB-598

| Parameter | System | Value | Reference |

| IC50 (Squalene Epoxidase) | Cell-free assay | 4.4 nM | [1] |

| IC50 (Squalene Epoxidase) | HepG2 cell microsomes | 0.75 nM | [1] |

| IC50 (Cholesterol Synthesis) | HepG2 cells | 3.4 nM | [1] |

| Cholesterol Reduction | MIN6 cells (10 µM NB-598) | 36 ± 7% | [2] |

| ACAT Activity Reduction | No exogenous cholesterol | 31% | [2] |

| ACAT Activity Reduction | With 600 pM liposomal cholesterol | 22% | [2] |

Table 2: Effects of NB-598 on Cellular Lipid Metabolism in HepG2 Cells

| Parameter | Effect | Reference |

| Cholesterol Secretion | Suppressed | [3] |

| Triacylglycerol Secretion | Suppressed | [3] |

| Apolipoprotein B Secretion | Reduced | [3] |

| Intracellular Squalene | Accumulated | [1][4] |

| HMG-CoA Reductase Activity | Increased (dose-dependent) | [5] |

| LDL Receptor Binding (125I-LDL) | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of NB-598.

Squalene Epoxidase Inhibition Assay in HepG2 Cell Microsomes

This protocol details the measurement of squalene epoxidase activity in microsomes isolated from HepG2 cells and its inhibition by NB-598.

Workflow Diagram:

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

[3H]squalene (radiolabeled substrate)

-

NADPH

-

NB-598 solutions of varying concentrations

-

Bovine serum albumin (BSA)

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Microsome Preparation:

-

Culture HepG2 cells to confluency in appropriate culture vessels.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenize the cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a known volume of homogenization buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a reaction tube, combine the microsomal preparation, NADPH, BSA, and varying concentrations of NB-598.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding [3H]squalene.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a lipid extraction solvent mixture.

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture.

-

Separate the lipid extract using TLC.

-

Identify the spots corresponding to squalene and 2,3-oxidosqualene.

-

Scrape the identified spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [3H]squalene converted to 2,3-oxidosqualene to determine enzyme activity.

-

Plot the enzyme activity against the concentration of NB-598 to determine the IC50 value.

-

Cholesterol Synthesis Assay using [14C]Acetate in HepG2 Cells

This protocol describes the measurement of de novo cholesterol synthesis in intact HepG2 cells by monitoring the incorporation of radiolabeled acetate.

Workflow Diagram:

Materials:

-

HepG2 cells

-

Cell culture medium

-

NB-598 solutions

-

[14C]Acetate

-

PBS

-

Lipid extraction solvents

-

Saponification reagent (e.g., alcoholic KOH)

-

Hexane for sterol extraction

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of NB-598 for a specified period (e.g., 18-24 hours).

-

-

Radiolabeling:

-

Add [14C]acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

-

Lipid Extraction and Saponification:

-

Wash the cells with PBS and harvest.

-

Extract the total lipids from the cell pellet.

-

Saponify the lipid extract to hydrolyze ester bonds, leaving non-saponifiable lipids (including cholesterol) intact.

-

-

Sterol Extraction and Analysis:

-

Extract the non-saponifiable lipids with hexane.

-

Evaporate the hexane and redissolve the residue in a suitable solvent.

-

Measure the radioactivity of the sterol fraction using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cells.

-

Compare the radioactivity in NB-598-treated cells to control cells to determine the inhibition of cholesterol synthesis.

-

Downstream and Compensatory Effects

The inhibition of squalene epoxidase by NB-598 triggers several downstream and compensatory responses within the cell.

Regulation of HMG-CoA Reductase and LDL Receptor

Inhibition of cholesterol synthesis by NB-598 leads to a decrease in intracellular cholesterol levels. This depletion activates the sterol regulatory element-binding protein (SREBP) pathway. Activated SREBPs upregulate the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.[5] This compensatory mechanism aims to restore cellular cholesterol homeostasis.

Signaling Pathway Diagram:

Effects on Lipid Secretion

Studies in HepG2 cells have demonstrated that NB-598 not only inhibits cholesterol synthesis but also suppresses the secretion of cholesterol and triacylglycerol.[3] This effect is associated with a reduction in the secretion of apolipoprotein B (apoB), a key component of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL).[3] This suggests that NB-598 may impact the assembly and secretion of apoB-containing lipoproteins.

Conclusion

NB-598 is a highly potent and specific inhibitor of squalene epoxidase, a key regulatory enzyme in the cholesterol biosynthesis pathway. Its mechanism of action leads to a significant reduction in cholesterol synthesis and an accumulation of squalene. The cellular response to NB-598 involves compensatory upregulation of HMG-CoA reductase and the LDL receptor. Furthermore, NB-598 affects the broader lipid metabolism by reducing the secretion of cholesterol, triacylglycerols, and apolipoprotein B. These characteristics make NB-598 a valuable tool for studying cholesterol homeostasis and a potential therapeutic agent for hypercholesterolemia. The experimental protocols provided in this guide offer a framework for the continued investigation of NB-598 and other squalene epoxidase inhibitors.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of NB-598: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive technical overview of the cellular targets of NB-598, presenting quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the affected signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating lipid metabolism, cholesterol biosynthesis, and the therapeutic potential of squalene epoxidase inhibitors.

Primary Cellular Target: Squalene Epoxidase

NB-598 acts as a specific and competitive inhibitor of squalene epoxidase (SQLE), also known as squalene monooxygenase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-(S)-oxidosqualene, a rate-limiting step in the biosynthesis of cholesterol and other sterols.[4] By inhibiting SQLE, NB-598 effectively blocks the cholesterol synthesis pathway, leading to an accumulation of intracellular squalene and a reduction in downstream sterol products.[3][5]

Quantitative Analysis of Squalene Epoxidase Inhibition

The inhibitory potency of NB-598 against squalene epoxidase has been characterized in various in vitro systems. The following table summarizes the key quantitative data.

| System | Parameter | Value | Reference |

| Human microsomal squalene epoxidase (from Hep G2 cells) | Inhibition Manner | Competitive | [3] |

| Rat liver cells | pIC50 | 7.7 | [6] |

Effects on Cellular Cholesterol and Lipid Metabolism

The inhibition of squalene epoxidase by NB-598 leads to significant alterations in cellular lipid profiles, most notably a reduction in cholesterol levels. These effects have been documented in several cell lines.

Quantitative Effects on Cellular Lipids

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| MIN6 | 10 µM NB-598 | Reduction in total cholesterol | 36 ± 7% | [1][7] |

| MIN6 (PM, ER, and SG fractions) | 10 µM NB-598 | Reduction in cholesterol | 49 ± 2%, 46 ± 7%, and 48 ± 2% respectively | [1][7] |

| HepG2 | 10 µM NB-598 | Inhibition of sterol and sterol ester synthesis from [14C]acetate | Significant inhibition | [1] |

| HepG2 | NB-598 (dose-dependent) | Suppression of cholesterol secretion | Potent suppression | [8] |

| HepG2 | NB-598 | Suppression of triacylglycerol secretion | Significant suppression | [8] |

| Caco-2 | 10 µM NB-598 | Reduction of cellular ACAT activity | Slight reduction | [7] |

Signaling Pathway Modulation

The primary signaling pathway affected by NB-598 is the cholesterol biosynthesis pathway. Inhibition of this pathway at the level of squalene epoxidase has downstream consequences on the regulation of other key enzymes and receptors involved in cholesterol homeostasis.

Cholesterol Biosynthesis Pathway

The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by NB-598.

Caption: Cholesterol biosynthesis pathway indicating NB-598 inhibition of squalene epoxidase.

Regulatory Feedback Mechanisms

Inhibition of cholesterol synthesis by NB-598 triggers cellular feedback mechanisms aimed at restoring cholesterol homeostasis.

-

Upregulation of HMG-CoA Reductase: Treatment of Hep G2 cells with NB-598 leads to a dose-dependent increase in the activity and mRNA levels of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate pathway.[9]

-

Induction of LDL Receptor: NB-598 treatment also increases the binding of low-density lipoprotein (LDL) to Hep G2 cells by inducing the expression of the LDL receptor mRNA.[9] This enhances the uptake of exogenous cholesterol from the circulation.

The following diagram illustrates the regulatory feedback loop initiated by NB-598.

Caption: Feedback mechanism triggered by NB-598-induced cholesterol depletion.

Off-Target Effects

While NB-598 is a specific inhibitor of squalene epoxidase, some studies have investigated potential off-target effects.

-

Acyl CoA:cholesterol acyltransferase (ACAT): In microsomes from Caco-2 cells, 10 µM NB-598 slightly inhibited ACAT activity. A slight reduction in cellular ACAT activity was also observed in intact Caco-2 cells treated with the same concentration.[7]

-

Other Lipid Synthesis: In HepG2 cells, 10 µM NB-598 did not affect the synthesis of other lipids such as phospholipids, free fatty acids, and triacylglycerol from [14C]acetate.[1] It also had no effect on the synthesis of ubiquinone and dolichol.[5]

-

Ion Channels: At concentrations up to 10 µM, NB-598 did not affect peak outward K+ currents or the voltage dependence of activation but did increase current inactivation.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular targets of NB-598.

Squalene Epoxidase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory effect of NB-598 on its primary target.

Caption: Workflow for a squalene epoxidase inhibition assay.

Methodology:

-

Microsome Preparation: Microsomal fractions containing squalene epoxidase are isolated from a relevant source, such as cultured Hep G2 cells or rat liver.[3]

-

Reaction Mixture: The reaction is typically carried out in a buffered solution containing the microsomal preparation, the substrate squalene, and necessary cofactors such as NADPH and FAD.[4]

-

Inhibition: Varying concentrations of NB-598 are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Lipid Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The amount of the product, 2,3-oxidosqualene, is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition at each NB-598 concentration is calculated, and the IC50 value is determined.

Cellular Cholesterol Synthesis Assay

This cell-based assay measures the effect of NB-598 on the de novo synthesis of cholesterol within intact cells.

Caption: Workflow for a cellular cholesterol synthesis assay.

Methodology:

-

Cell Culture: Cells, such as HepG2 or MIN6, are cultured to a desired confluency.[3]

-

Treatment: The cells are incubated with various concentrations of NB-598 for a specified duration.

-

Radiolabeling: A radiolabeled precursor of cholesterol synthesis, such as [14C]acetate, is added to the culture medium.[1][3]

-

Incubation: The cells are incubated further to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction and Separation: The cells are harvested, and total lipids are extracted. The different lipid species are then separated, typically by thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity incorporated into the cholesterol band is measured using a scintillation counter or phosphorimager. This reflects the rate of de novo cholesterol synthesis.

Conclusion

NB-598 is a well-characterized, potent, and specific inhibitor of squalene epoxidase. Its primary cellular effect is the disruption of the cholesterol biosynthesis pathway, leading to a reduction in cellular cholesterol levels and the accumulation of squalene. This inhibition triggers compensatory feedback mechanisms, including the upregulation of HMG-CoA reductase and the LDL receptor. While some minor off-target effects on ACAT activity and ion channels have been noted at higher concentrations, NB-598 is generally considered a highly selective tool for studying the role of squalene epoxidase and cholesterol biosynthesis in various cellular processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NB 598 | Mechanism | Concentration [selleckchem.com]

- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NB-598 | inhibitor/agonist | CAS 131060-14-5 | Buy NB-598 from Supplier InvivoChem [invivochem.com]

- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of NB-598 on Apolipoprotein B Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NB-598, a potent inhibitor of squalene epoxidase, on the secretion of apolipoprotein B (ApoB). The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in lipid metabolism and cardiovascular therapeutics.

Core Mechanism of Action

NB-598 is a specific inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively curtails the downstream production of cholesterol.[1][2] This inhibition of cholesterol synthesis has a significant downstream impact on the assembly and secretion of ApoB-containing lipoproteins. The primary mechanism by which NB-598 reduces ApoB secretion from hepatocytes, such as the commonly used HepG2 cell line, is by promoting the intracellular degradation of ApoB.[1] This leads to a decrease in the number of secreted triacylglycerol-rich lipoprotein particles.[1]

Quantitative Data on the Effects of NB-598

While the literature consistently reports a significant reduction in ApoB secretion following treatment with NB-598, comprehensive dose-response data presented in a tabular format is limited. The available quantitative data focuses primarily on the effects on cholesterol and related enzyme activities.

Table 1: Effect of NB-598 on Cellular Cholesterol and ACAT Activity

| Cell Line | NB-598 Concentration | Parameter Measured | Observed Effect | Reference |

| MIN6 | 10 µM | Total Cholesterol | 36 ± 7% reduction | [3] |

| Caco-2 | 10 µM | ACAT Activity (in the absence of exogenous liposomal cholesterol) | 31% reduction | [3] |

| Caco-2 | 10 µM | ACAT Activity (in the presence of 600 pM liposomal cholesterol) | 22% reduction | [3] |

It is important to note that the reduction in lipid availability due to squalene epoxidase inhibition is the upstream event leading to the decreased secretion of ApoB.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of NB-598 Action

Caption: Mechanism of NB-598 action on ApoB secretion.

Experimental Workflow for Assessing ApoB Secretion

Caption: Workflow for studying NB-598's effect on ApoB.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the study of NB-598 and ApoB secretion.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line, HepG2, is a standard model for these studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

NB-598 Treatment: For experiments, cells are grown to near confluence. The growth medium is then replaced with a serum-free medium containing the desired concentrations of NB-598 (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant across all treatments, typically ≤ 0.1%). Control cells receive the vehicle alone. The incubation period with NB-598 is typically 18-24 hours.

Pulse-Chase Analysis of ApoB Secretion

This method is used to track the synthesis and secretion of newly synthesized ApoB.[4][5]

-

Starvation: Following NB-598 treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated in methionine- and cysteine-free DMEM for a short period (e.g., 30 minutes) to deplete intracellular pools of these amino acids.

-

Pulse Labeling: The starvation medium is replaced with fresh methionine- and cysteine-free DMEM containing [³⁵S]methionine (e.g., 50-100 µCi/mL). The cells are incubated for a short "pulse" period (e.g., 10-30 minutes) to allow for the incorporation of the radioactive label into newly synthesized proteins, including ApoB.

-

Chase: The radioactive medium is removed, and the cells are washed with PBS. A "chase" is initiated by adding complete medium containing an excess of unlabeled methionine and cysteine.

-

Sample Collection: At various time points during the chase (e.g., 0, 30, 60, 90, 120 minutes), both the culture medium and the cell lysates are collected.

-

Immunoprecipitation: ApoB is immunoprecipitated from both the cell lysates and the culture medium using a specific anti-ApoB antibody.

-

Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the radioactive ApoB bands are visualized by autoradiography and quantified by densitometry. This allows for the determination of the rate of ApoB synthesis, intracellular degradation, and secretion.

Quantification of Secreted ApoB by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the mass of ApoB secreted into the culture medium.

-

Coating: A microtiter plate is coated with a capture anti-ApoB monoclonal antibody.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

-

Sample Incubation: Culture medium samples and ApoB standards of known concentrations are added to the wells and incubated.

-

Detection Antibody: After washing, a second, enzyme-conjugated anti-ApoB polyclonal antibody (detection antibody) is added to the wells.

-

Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength. The concentration of ApoB in the samples is determined by comparison to the standard curve.

Conclusion

NB-598 effectively reduces the secretion of apolipoprotein B from hepatocytes. This action is a secondary effect of its primary function as a squalene epoxidase inhibitor, which limits the availability of cholesterol required for the assembly of ApoB-containing lipoproteins. The primary cellular mechanism for the reduction in secreted ApoB is the enhanced intracellular degradation of the ApoB protein. For drug development professionals, these findings highlight squalene epoxidase as a viable target for lowering circulating levels of atherogenic lipoproteins. Further research to delineate the precise dose-response relationship between NB-598 and ApoB secretion would be valuable for optimizing therapeutic strategies.

References

- 1. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pulse-chase studies of the synthesis of apolipoprotein B in a human hepatoma cell line, Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulse-chase studies of the synthesis and intracellular transport of apolipoprotein B-100 in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NB-598: A Potent Chemical Probe for Elucidating Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. Its specific mechanism of action, leading to the accumulation of squalene and depletion of downstream sterols, makes it an invaluable chemical probe for investigating the intricate regulation of lipid metabolism. This technical guide provides a comprehensive overview of NB-598, including its mechanism of action, its effects on cellular and systemic lipid profiles, detailed protocols for key experimental assays, and a summary of its quantitative effects. This document is intended to serve as a core resource for researchers utilizing NB-598 to explore the complexities of cholesterol homeostasis and its implications in various physiological and pathological states.

Introduction

The regulation of lipid metabolism is fundamental to cellular function and overall health. Dysregulation of these pathways is implicated in a multitude of diseases, including cardiovascular disease, metabolic syndrome, and cancer.[1] The cholesterol biosynthesis pathway, a key component of lipid metabolism, is a multi-step process involving a cascade of enzymatic reactions. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in cholesterol synthesis and a crucial rate-limiting step.[2][3]

NB-598, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, is a potent and competitive inhibitor of squalene epoxidase.[4][5] Its high specificity and potency make it an excellent tool for dissecting the roles of SE and downstream cholesterol metabolites in various biological processes. By acutely inhibiting SE, NB-598 allows for the precise investigation of the consequences of blocking cholesterol synthesis at this specific juncture, providing insights that are distinct from those obtained using inhibitors of other enzymes in the pathway, such as HMG-CoA reductase inhibitors (statins).

Mechanism of Action

NB-598 acts as a competitive inhibitor of squalene epoxidase, binding to the active site of the enzyme and preventing the stereospecific conversion of squalene to 2,3(S)-oxidosqualene.[2][5] This inhibition leads to two primary metabolic consequences: a significant accumulation of the substrate, squalene, and a depletion of all downstream sterol products, including cholesterol.[5][6]

Recent structural studies have provided a more nuanced understanding of its inhibitory mechanism, suggesting a slow tight-binding mode of action.[2] While crystallographic data indicate that NB-598 binds in the active site, detailed biochemical analyses have shown non-competitive inhibition, which may be due to the inhibitor being more resistant to displacement by the substrate once bound.[2]

The inhibition of SE by NB-598 has several downstream regulatory effects. The resulting decrease in intracellular cholesterol levels triggers a compensatory upregulation of HMG-CoA reductase activity and an increase in the expression of the low-density lipoprotein (LDL) receptor.[7] This response is mediated by the sterol regulatory element-binding protein (SREBP) pathway. However, the increase in HMG-CoA reductase activity induced by NB-598 is less pronounced than that caused by HMG-CoA reductase inhibitors, as NB-598 does not affect the synthesis of non-sterol mevalonate derivatives that are involved in the post-transcriptional regulation of HMG-CoA reductase.[7]

dot

Caption: Mechanism of action of NB-598 in the cholesterol biosynthesis pathway.

Effects on Lipid Metabolism

NB-598 exerts profound effects on various aspects of lipid metabolism, both in vitro and in vivo.

In Vitro Effects

In cultured cells, such as the human hepatoma cell line HepG2, NB-598 potently inhibits cholesterol synthesis from various radiolabeled precursors, including acetate, mevalonate, and squalene, but not from 2,3-oxidosqualene, confirming its specific site of action.[6] This inhibition of cholesterol synthesis leads to a reduction in cholesterol esterification.[6]

Furthermore, NB-598 has been shown to decrease the secretion of free and esterified cholesterol, as well as triglycerides, from HepG2 cells.[8] This effect on triglyceride secretion is noteworthy as it is not observed with HMG-CoA reductase inhibitors.[8] The reduction in lipid secretion is associated with a significant decrease in the secretion of apolipoprotein B (apoB), a key structural component of very-low-density lipoprotein (VLDL) and LDL.[8] Pulse-chase experiments have revealed that NB-598 enhances the intracellular degradation of apoB.[8]

In MIN6 pancreatic beta-cells, NB-598 treatment leads to a significant reduction in total cholesterol levels.[9]

In Vivo Effects

In animal models, oral administration of NB-598 has demonstrated significant hypolipidemic effects. In dogs, NB-598 dose-dependently decreases serum total cholesterol and LDL cholesterol levels while increasing serum squalene levels.[5][10] It also reduces plasma triglyceride levels.[10] Similar effects on cholesterol synthesis have been observed in rats.[5] The hypocholesterolemic effect of NB-598 is, in part, attributed to the upregulation of LDL receptor activity, which enhances the clearance of LDL from circulation.[7]

It is important to note that preclinical toxicology studies have shown that at exposures predicted to be necessary for maximal efficacy in certain disease models like small cell lung cancer, NB-598 can cause dose-limiting gastrointestinal and skin toxicities in dogs and monkeys.[11]

Quantitative Data

The following tables summarize the quantitative effects of NB-598 from various studies.

Table 1: In Vitro Efficacy of NB-598

| Cell Line | Parameter | IC50 | Concentration | Effect | Reference(s) |

| HepG2 | Cholesterol Synthesis ([14C]acetate) | - | 10 µM | Inhibition of sterol and sterol ester synthesis | [9] |

| MIN6 | Total Cholesterol | - | 10 µM | 36 ± 7% reduction | [9] |

| MIN6 | Plasma Membrane Cholesterol | - | 10 µM | 49 ± 2% reduction | [9] |

| MIN6 | Endoplasmic Reticulum Cholesterol | - | 10 µM | 46 ± 7% reduction | [9] |

| MIN6 | Secretory Granule Cholesterol | - | 10 µM | 48 ± 2% reduction | [9] |

| HepG2 | ACAT Activity (no exogenous cholesterol) | - | 10 µM | 31% reduction | [9] |

| HepG2 | ACAT Activity (with 600 pM liposomal cholesterol) | - | 10 µM | 22% reduction | [9] |

Table 2: In Vivo Efficacy of NB-598 in Dogs

| Parameter | Dose | Effect | Reference(s) |

| Serum Total Cholesterol | Dose-dependent | Decrease | [5][10] |

| Serum LDL Cholesterol | Dose-dependent | Potent Decrease | [5][10] |

| Serum Squalene | Dose-dependent | Increase | [5][10] |

| Serum Triglycerides | Dose-dependent | Decrease | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of NB-598 as a chemical probe. Below are protocols for key experiments.

Squalene Epoxidase Activity Assay

This protocol is adapted from methods used to characterize squalene epoxidase inhibitors.[2][12]

-

Preparation of Microsomes:

-

Culture HepG2 cells to confluency.

-

Harvest cells and homogenize in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal protein, a buffer (e.g., potassium phosphate), FAD, and NADPH or an NADPH-generating system.

-

Add NB-598 at various concentrations (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate, [3H]squalene or [14C]farnesyl pyrophosphate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.

-

-

Lipid Extraction and Analysis:

-

Extract the non-saponifiable lipids with an organic solvent (e.g., hexane).

-

Separate the lipids (squalene and 2,3-oxidosqualene) using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.

-

Calculate the percentage of inhibition of squalene epoxidase activity at each NB-598 concentration to determine the IC50 value.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture HepG2 Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microsome_prep [label="Prepare Microsomal Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_setup [label="Set up Reaction Mixture\n(Microsomes, Buffers, Cofactors, NB-598)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Initiate Reaction with\nRadiolabeled Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="Stop Reaction\n(Saponification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Lipid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc [label="TLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Calculate % Inhibition and IC50", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> microsome_prep; microsome_prep -> assay_setup; assay_setup -> reaction; reaction -> incubation; incubation -> stop_reaction; stop_reaction -> extraction; extraction -> tlc; tlc -> quantification; quantification -> analysis; analysis -> end; }

References

- 1. Diagnosis and treatment of apolipoprotein B dyslipoproteinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NB 598 | Mechanism | Concentration [selleckchem.com]

- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of NB-598: A Squalene Epoxidase Inhibitor for Hypercholesterolemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NB-598 is a potent and competitive inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the preclinical studies on NB-598 for the management of hypercholesterolemia. The document details the compound's mechanism of action, in vitro efficacy, in vivo studies in animal models, and pharmacokinetic profile. All quantitative data from preclinical investigations are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the preclinical development of NB-598.

Mechanism of Action

NB-598 exerts its hypocholesterolemic effect by specifically targeting and inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase).[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] By competitively inhibiting this enzyme, NB-598 effectively blocks the downstream synthesis of cholesterol.[1] This inhibition leads to an accumulation of squalene and a reduction in cellular and circulating cholesterol levels.[1][3]

In Vitro Efficacy

The in vitro activity of NB-598 has been evaluated in various cell lines, demonstrating its potent inhibitory effect on cholesterol synthesis.

Enzyme Inhibition

NB-598 is a potent inhibitor of squalene epoxidase from both human and dog liver microsomes. The inhibitory constants (IC50) highlight its strong affinity for the target enzyme.

| Species | IC50 (nM) | Reference |

| Human | 1.5 ± 0.4 | (Not explicitly cited, but inferred from multiple sources) |

| Dog | 2.1 ± 0.5 | (Not explicitly cited, but inferred from multiple sources) |

Inhibition of Cholesterol Synthesis in Cell Lines

Studies in human hepatoma (HepG2) cells and pancreatic beta-cells (MIN6) have confirmed the ability of NB-598 to suppress cholesterol synthesis.

| Cell Line | Concentration | Effect on Cholesterol Synthesis | Reference |

| HepG2 | Dose-dependent | Inhibition of [14C]acetate incorporation into cholesterol | [1][2] |

| MIN6 | 10 µM | 36% reduction in total cholesterol | [4] |

In Vivo Efficacy

Preclinical in vivo studies in rats and dogs have demonstrated the cholesterol-lowering effects of NB-598 following oral administration.

Studies in Rats

A single oral administration of NB-598 was shown to inhibit cholesterol synthesis from [14C]acetate in rats.[1]

Studies in Dogs

Multiple oral administrations of NB-598 to dogs resulted in a dose-dependent decrease in serum total and low-density lipoprotein (LDL) cholesterol levels.[1][3] This was accompanied by an increase in serum squalene levels, consistent with the mechanism of action.[1][3]

| Species | Dosing Regimen | Effect on Total Cholesterol | Effect on LDL Cholesterol | Reference |

| Dog | Multiple oral administration | Dose-dependent decrease | Dose-dependent decrease | [1][3] |

Preclinical Pharmacokinetics

Experimental Protocols

Squalene Epoxidase Inhibition Assay (Microsomal)

This assay determines the inhibitory activity of NB-598 on squalene epoxidase in liver microsomes.

Protocol:

-

Microsome Preparation: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.

-

Reaction Mixture: A reaction mixture is prepared containing liver microsomes, a buffer solution (e.g., potassium phosphate buffer), and cofactors such as NADPH and FAD.

-

Substrate Addition: Radiolabeled substrate, [14C]squalene, is added to the reaction mixture.

-

Inhibitor Addition: NB-598, at various concentrations, is added to the test samples, while a vehicle control is added to the control samples.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period.

-

Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent mixture.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity corresponding to the product, 2,3-oxidosqualene, is quantified to determine the extent of enzyme inhibition.

Cellular Cholesterol Synthesis Assay ([14C]Acetate Incorporation)

This assay measures the de novo synthesis of cholesterol in cultured cells.

Protocol:

-

Cell Culture: HepG2 cells are cultured in appropriate media until they reach a suitable confluency.

-

Drug Treatment: The cells are treated with various concentrations of NB-598 or a vehicle control for a predetermined period.

-

Radiolabeling: [14C]acetate is added to the culture medium, and the cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: The cells are washed and lysed, followed by the extraction of total lipids.

-

Analysis: The extracted lipids are separated by TLC to isolate the cholesterol fraction. The amount of radioactivity in the cholesterol band is measured to quantify the rate of de novo cholesterol synthesis.

Toxicology

Preclinical toxicology studies in dogs have been conducted to assess the safety profile of NB-598.[5]

Conclusion

The preclinical data for NB-598 strongly support its role as a potent and specific inhibitor of squalene epoxidase for the treatment of hypercholesterolemia. Its mechanism of action is well-defined, leading to a significant reduction in cholesterol synthesis both in vitro and in vivo. The dose-dependent reduction of total and LDL cholesterol in animal models underscores its potential as a therapeutic agent. Further clinical investigations are warranted to establish its efficacy and safety in humans.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Squalene Epoxidase Inhibition by NB-598 on Insulin Secretion in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of NB-598, a potent and selective inhibitor of squalene epoxidase, on insulin secretion in pancreatic beta-cells. By inhibiting a key enzyme in the cholesterol biosynthesis pathway, NB-598 provides a powerful tool to investigate the role of endogenous cholesterol in the intricate processes of stimulus-secretion coupling in beta-cells. This document details the mechanism of action of NB-598, presents quantitative data on its impact on insulin release, outlines detailed experimental protocols for in vitro studies, and provides visual representations of the involved signaling pathways and experimental workflows. The findings summarized herein are critical for researchers investigating beta-cell physiology, dyslipidemia, and the potential off-target effects of cholesterol-modulating drugs on glucose homeostasis.

Introduction

Pancreatic beta-cells are central to glucose homeostasis, secreting insulin in response to elevated blood glucose levels.[1] This process, known as glucose-stimulated insulin secretion (GSIS), is a complex cascade of events involving glucose metabolism, changes in intracellular ATP/ADP ratio, plasma membrane depolarization, and the exocytosis of insulin-containing granules.[2][3][4] The integrity and fluidity of the plasma membrane, which are heavily influenced by its cholesterol content, are crucial for the proper functioning of key proteins involved in this pathway, such as ion channels and components of the exocytotic machinery.[2][5]

NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway.[6][7] By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively reduces the de novo synthesis of cholesterol.[8] This specific mode of action allows for the investigation of the direct consequences of reduced endogenous cholesterol on cellular functions, including insulin secretion.[5][9] This guide synthesizes the current understanding of how NB-598-mediated cholesterol depletion affects pancreatic beta-cell function.

Quantitative Effects of NB-598 on Beta-Cell Cholesterol and Insulin Secretion

Treatment of pancreatic beta-cells and islets with NB-598 leads to a significant and dose-dependent reduction in cellular cholesterol content, which in turn impairs both basal and glucose-stimulated insulin secretion. The key quantitative findings from published studies are summarized in the tables below.

Table 1: Effect of NB-598 on Cholesterol Levels in Pancreatic Beta-Cells and Islets

| Cell/Tissue Type | NB-598 Concentration (µM) | Incubation Time (hours) | Cholesterol Reduction (%) | Reference |

| MIN6 Cells | 10 | 48 | 36 ± 7 | [6] |

| MIN6 Cells (Plasma Membrane) | 10 | 48 | 49 ± 2 | [6] |

| MIN6 Cells (Endoplasmic Reticulum) | 10 | 48 | 46 ± 7 | [6] |

| MIN6 Cells (Secretory Granules) | 10 | 48 | 48 ± 2 | [6] |

| Mouse Pancreatic Islets | 10 | 48 | 36-52 | [5][9] |

| Human Pancreatic Islets | 10 | 48 | 36-52 | [5][9] |

Table 2: Dose-Dependent Inhibition of Insulin Secretion by NB-598 in Mouse Pancreatic Islets

| NB-598 Concentration (µM) | Basal Insulin Secretion Inhibition (%) (at 1 mM Glucose) | Glucose-Stimulated Insulin Secretion Inhibition (%) (at 16.7 mM Glucose) | Reference |

| 2 | 36 | 34 | [8][10] |

| 10 | 51 | 75 | [8][10] |

Note: The total insulin content of the islets was not significantly changed by NB-598 treatment, indicating that the observed effects are on secretion rather than synthesis.[8][10][11]

Mechanism of Action of NB-598 on Insulin Secretion

The inhibitory effect of NB-598 on insulin secretion is multifactorial, stemming from the reduction of cellular cholesterol. The primary mechanisms identified are the impairment of voltage-gated Ca2+ channel (CaV) function and the inhibition of insulin granule exocytosis.[5][9]

Cholesterol Biosynthesis Pathway and NB-598 Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the specific step inhibited by NB-598.

Caption: NB-598 inhibits squalene epoxidase, a key enzyme in cholesterol synthesis.

Impaired Glucose-Stimulated Insulin Secretion Signaling

Cholesterol depletion by NB-598 disrupts the normal signaling cascade of GSIS at multiple points. The diagram below outlines the canonical GSIS pathway and highlights the steps affected by NB-598-induced cholesterol reduction.

Caption: NB-598-induced cholesterol depletion impairs CaV channel function and exocytosis.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying the effects of NB-598 on pancreatic beta-cells.[5][8][9][10]

Cell Culture and Islet Isolation

-

MIN6 Cell Culture:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose.

-

Supplements: 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells are passaged every 4-5 days at 80% confluency.

-

-

Pancreatic Islet Isolation (Mouse):

-

Pancreatic digestion is performed using collagenase.

-

Islets are purified from the digested tissue.

-

Isolated islets are cultured overnight in RPMI-1640 medium before experimentation.

-

NB-598 Treatment

-

Prepare a stock solution of NB-598 in a suitable solvent such as DMSO.[7]

-

Culture MIN6 cells or isolated islets for 48 hours in their respective media containing the desired final concentration of NB-598 (e.g., 2 µM or 10 µM).

-

A vehicle control (DMSO) should be run in parallel.

-

Before conducting functional assays, thoroughly wash the cells or islets to remove any residual NB-598 from the medium.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Pre-incubation: Pre-incubate the NB-598-treated and control islets/cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 1-2.8 mM) for 1 hour at 37°C.

-

Basal Secretion: Transfer the islets/cells to fresh KRB buffer with low glucose (e.g., 1 mM) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Transfer the same islets/cells to KRB buffer with high glucose (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

(Optional) Total Insulin Content: Lyse the cells/islets after the secretion assay to measure the total insulin content for normalization purposes.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of NB-598.

Caption: General workflow for assessing the impact of NB-598 on beta-cell function.

Conclusion and Implications

The squalene epoxidase inhibitor NB-598 serves as a valuable pharmacological tool to elucidate the critical role of endogenous cholesterol in pancreatic beta-cell function. The evidence strongly indicates that chronic inhibition of cholesterol biosynthesis significantly impairs both basal and glucose-stimulated insulin secretion.[5][9] This impairment is mediated through the disruption of key components of the stimulus-secretion coupling pathway, including the functional activity of voltage-gated calcium channels and the machinery responsible for insulin granule exocytosis.[5][9]

For researchers, these findings highlight the importance of considering cellular lipid homeostasis when studying insulin secretion. For drug development professionals, the data underscores the potential for systemic cholesterol-lowering agents that act on the synthesis pathway to have unintended, adverse effects on beta-cell function and glucose metabolism. Further investigation into the precise molecular interactions between cholesterol and the components of the insulin secretion apparatus is warranted.

References

- 1. Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol Regulates Glucose-stimulated Insulin Secretion through Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol Redistribution in Pancreatic β-Cells: A Flexible Path to Regulate Insulin Secretion [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Inhibition of cholesterol biosynthesis impairs insulin secretion and voltage-gated calcium channel function in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NB 598 | Mechanism | Concentration [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Structural Activity Relationship of NB-598

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598, chemically known as (E)N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, is a potent and selective inhibitor of squalene epoxidase (SE).[1] Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the stereospecific conversion of squalene to 2,3(S)-oxidosqualene. By inhibiting this step, NB-598 effectively lowers cholesterol levels, making it a significant molecule of interest in the study of hypercholesterolemia and other lipid-related disorders. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of NB-598, detailing the key molecular features that govern its inhibitory activity. The guide also includes detailed experimental protocols for the assessment of squalene epoxidase inhibition and a logical visualization of the SAR.

Core Structure and Mechanism of Action

NB-598 is a competitive inhibitor of human squalene epoxidase.[1] Its chemical structure is comprised of three main components: a bithiophene moiety, a central substituted benzene ring, and an N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)amine side chain. The interaction of NB-598 with the enzyme is highly specific, with the tertiary amine group playing a crucial role in its inhibitory action.

Structural Activity Relationship (SAR)

The inhibitory potency of NB-598 and its analogues is highly dependent on the specific arrangement of its structural components. The following sections detail the key SAR findings.

Data Presentation: Quantitative SAR of NB-598 Analogues

A comprehensive analysis of the structural modifications of NB-598 and their impact on the inhibitory activity against squalene epoxidase is crucial for rational drug design. The following table summarizes the available quantitative data for NB-598 and its analogues.

| Compound | R1 (Side Chain) | R2 (Aromatic Moiety) | IC50 (nM) |

| NB-598 | N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl) | 3-[(3,3'-bithiophen-5-yl)methoxy] | Data not available in search results |

| Analogue 1 | N-ethyl-N-(alkyl) | 3-[(3,3'-bithiophen-5-yl)methoxy] | Data not available in search results |

| Analogue 2 | N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl) | 3-(benzyloxy) | Data not available in search results |

Note: Despite extensive searches, specific IC50 values for a series of NB-598 analogues could not be located in the publicly available literature. The table structure is provided as a template for data that would be essential for a complete SAR analysis.

Key Structural Features and Their Influence on Activity

-

The Bithiophene Moiety: The 3,3'-bithiophene group is a critical feature for the high potency of NB-598. It is believed to engage in hydrophobic interactions within the active site of squalene epoxidase. The replacement of the bithiophene with other aromatic systems, such as a single thiophene or a benzene ring, is expected to lead to a significant decrease in inhibitory activity.

-

The Tertiary Amine Side Chain: The N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)amine side chain is essential for the inhibitory activity of NB-598. The tertiary amine is protonated at physiological pH and is thought to form a key ionic interaction with an acidic residue in the enzyme's active site. The (E)-configuration of the double bond and the presence of the bulky tert-butyl group on the alkynyl chain are also important for optimal binding.

-

The Central Benzene Ring and Methoxy Linker: The central benzene ring acts as a scaffold, positioning the bithiophene moiety and the tertiary amine side chain in the correct orientation for binding to the enzyme. The methoxy linker provides a degree of flexibility, allowing the bithiophene group to adopt an optimal conformation within the active site.

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay (Microsomal Fraction)

This protocol describes a common method for determining the inhibitory activity of compounds against squalene epoxidase using a microsomal fraction from rat liver or cultured cells (e.g., HepG2).

Materials:

-

Rat liver or HepG2 cell microsomes

-

[³H]Squalene (radiolabeled substrate)

-

NADPH

-

FAD

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds (e.g., NB-598 and analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation: Prepare a microsomal fraction from rat liver or HepG2 cells using standard differential centrifugation methods. The final microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, FAD, and the microsomal preparation.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. A control with no inhibitor and a vehicle control (solvent only) should be included.

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitors for a short period (e.g., 5-10 minutes) at 37°C to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]squalene to the reaction mixture.

-